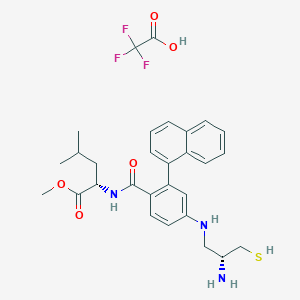

GGTI298 Trifluoroacetate

説明

特性

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALKWJPZELDSKT-UFABNHQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582025 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180977-44-0 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of GGTI-298 Trifluoroacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-298 Trifluoroacetate is a potent and selective inhibitor of protein geranylgeranyltransferase type I (GGTase I), a critical enzyme in the post-translational modification of many small GTPases. By preventing the attachment of geranylgeranyl moieties to key signaling proteins, GGTI-298 disrupts their localization and function, leading to a cascade of downstream effects that culminate in cell cycle arrest, apoptosis, and inhibition of oncogenic signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of GGTI-298, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Primary Mechanism of Action: Inhibition of Geranylgeranyltransferase I

GGTI-298 is a peptidomimetic of the CAAX motif, a sequence at the C-terminus of proteins targeted for prenylation. It acts as a competitive inhibitor of GGTase I, preventing the transfer of a 20-carbon geranylgeranyl pyrophosphate to the cysteine residue of CAAX-containing proteins.[1][2][3] This inhibition is highly selective for GGTase I over farnesyltransferase (FTase), another key prenylating enzyme.[3][4] The primary consequence of GGTase I inhibition is the accumulation of unprenylated, cytosolic forms of geranylgeranylated proteins, most notably members of the Rho and Rap families of small GTPases.[5] This prevents their association with cellular membranes, rendering them inactive.

Downstream Cellular Effects

The inhibition of GGTase I by GGTI-298 triggers a series of cellular events that contribute to its anti-tumor activity.

Cell Cycle Arrest at G0/G1 Phase

A hallmark of GGTI-298 activity is the induction of cell cycle arrest in the G0/G1 phase.[4][6][7][8][9] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Induction of Cyclin-Dependent Kinase (CDK) Inhibitors: GGTI-298 treatment leads to a significant increase in the protein expression of the CDK inhibitor p21 (WAF1/CIP1/SDI1), a response that has been observed to be independent of p53 status.[4][6][7][9] Levels of another CDK inhibitor, p15 (B1577198), are also increased.[6]

-

Inhibition of CDK Activity: The kinase activities of CDK2 and CDK4, which are crucial for the G1/S transition, are inhibited following GGTI-298 treatment.[6] This is partly due to the increased association of p21 and p27 with CDK2, and p15 with CDK4.[6]

-

Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of CDK2 and CDK4 activity leads to the hypophosphorylation of the retinoblastoma protein (Rb).[6][9] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

-

Reduction in Cyclin A Levels: GGTI-298 has been shown to decrease the levels of cyclin A, further contributing to the blockade of cell cycle progression.[6]

Induction of Apoptosis

In addition to cell cycle arrest, GGTI-298 can induce programmed cell death, or apoptosis, in various cancer cell lines.[4][6][8] The pro-apoptotic effects of GGTI-298 are linked to the inhibition of survival signals that are dependent on geranylgeranylated proteins. For instance, the combination of GGTI-298 with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) has been shown to sensitize cancer cells to apoptosis by modulating NF-κB and Akt signaling pathways.[1][9]

Inhibition of Key Signaling Pathways

GGTI-298's mechanism of action involves the disruption of multiple oncogenic signaling pathways that are reliant on geranylgeranylated proteins.

-

RhoA Signaling: Rho family GTPases, such as RhoA, are key substrates of GGTase I and are critical for cell motility, invasion, and cytoskeletal organization. GGTI-298 treatment leads to the accumulation of inactive, cytosolic RhoA, thereby inhibiting cancer cell invasion.[5]

-

EGFR Signaling: GGTI-298 can inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, Akt.[10] This effect appears to be mediated, at least in part, through the inhibition of RhoA.[10] This suggests a synergistic potential for GGTI-298 in combination with EGFR inhibitors like gefitinib.[10]

-

MAP Kinase Pathway: In certain cellular contexts, GGTI-298 has been shown to disrupt the activation of the MAP kinase pathway.[9]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of GGTI-298.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 3 µM | Rap1A Processing | [1][3][11][12] |

| IC50 | >20 µM | Ha-Ras Processing | [1][3][11] |

| IC50 | 10 µM | A549 cell growth | [4] |

| Concentration | 15 µM | Used for cell treatment in various studies | [6] |

Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is a generalized representation based on methodologies described in the cited literature.[6][10]

-

Cell Culture and Treatment: Plate cells (e.g., Calu-1, A549, HCC827) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with the desired concentration of GGTI-298 (e.g., 15 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., HEPES lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p21, p27, CDK2, CDK4, phospho-Rb, total Rb, phospho-EGFR, total EGFR, phospho-Akt, total Akt, RhoA, Rap1A) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Cell Viability/Growth Inhibition Assay

This protocol is a generalized representation of cell viability assays.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of GGTI-298 or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Apoptosis Assay (Hoechst Staining)

This protocol is a generalized representation based on methodologies described in the cited literature.[10]

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with GGTI-298, a positive control for apoptosis, and a vehicle control.

-

Staining: After the treatment period, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde). Stain the cells with Hoechst 33342 solution for a short period.

-

Microscopy: Wash the cells and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

Quantification: Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptotic cells.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xcessbio.com [xcessbio.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. GGTI298 Trifluoroacetate | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 12. Molecular and Pharmacological Characterization of the Interaction between Human Geranylgeranyltransferase Type I and Ras-Related Protein Rap1B | MDPI [mdpi.com]

An In-depth Technical Guide to GGTI-298 Trifluoroacetate: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-298 is a potent and selective peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I). By preventing the post-translational geranylgeranylation of key signaling proteins, primarily those of the Rho family of small GTPases, GGTI-298 disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades. This inhibitory action leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis in various tumor cell lines. This technical guide provides a comprehensive overview of the discovery and synthesis of GGTI-298 Trifluoroacetate (B77799), detailed experimental protocols for its characterization, and a summary of its biological activity.

Discovery and Synthesis

The discovery of GGTI-298 emerged from research focused on developing inhibitors of prenyltransferases, enzymes responsible for the attachment of farnesyl or geranylgeranyl isoprenoid groups to C-terminal cysteine residues of substrate proteins. GGTI-298 was identified as a CAAZ peptidomimetic, designed to mimic the C-terminal tetrapeptide sequence of GGTase-I substrates.[1][2] Its development was part of a broader effort to synthesize libraries of allenoate-derived compounds, which were then screened for their inhibitory activity against GGTase-I.[3]

While a detailed, step-by-step synthesis protocol for GGTI-298 is not publicly available, the general approach for this class of compounds involves the coupling of a derivatized dihydropyrrole or tetrahydropyridine (B1245486) scaffold with an amino acid ester, such as L-leucine methyl ester.[3] The trifluoroacetate salt form of GGTI-298 enhances its stability and solubility for experimental use.[4]

Mechanism of Action

GGTI-298 selectively inhibits GGTase-I, preventing the transfer of a geranylgeranyl pyrophosphate (GGPP) moiety to the cysteine residue within the C-terminal CAAX box of target proteins.[1] This post-translational modification is crucial for the membrane localization and function of many signaling proteins, most notably the Rho family of small GTPases (e.g., RhoA, Rac, and Cdc42).[5] By inhibiting their geranylgeranylation, GGTI-298 effectively traps these proteins in the cytosol, preventing their interaction with downstream effectors and thereby blocking their signaling pathways.[6] This disruption of Rho GTPase signaling leads to a cascade of cellular events, including cell cycle arrest and apoptosis.[5][7]

Quantitative Biological Data

The biological activity of GGTI-298 has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 (Rap1A processing) | In vivo | 3 µM | [2][4][8] |

| IC50 (Ha-Ras processing) | In vivo | > 20 µM | [4] |

| IC50 (Cell Growth) | A549 cells | 11 µM | [9] |

Experimental Protocols

Geranylgeranyltransferase I (GGTase-I) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of GGTI-298 on GGTase-I.

Materials:

-

Purified mammalian GGTase-I enzyme

-

Recombinant Ras protein substrate (e.g., Rap1A)

-

[3H]-Geranylgeranyl pyrophosphate ([3H]-GGPP)

-

GGTI-298 Trifluoroacetate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GGTase-I enzyme, and the Ras protein substrate.

-

Add varying concentrations of GGTI-298 Trifluoroacetate to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [3H]-GGPP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., SDS-containing buffer).

-

Separate the radiolabeled protein from the unincorporated [3H]-GGPP using a suitable method, such as filter binding or SDS-PAGE and autoradiography.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of GGTI-298 and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of GGTI-298 on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium

-

GGTI-298 Trifluoroacetate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of GGTI-298 Trifluoroacetate and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified duration (e.g., 48 hours).[10]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol details a method to analyze the effect of GGTI-298 on the expression and phosphorylation status of proteins involved in cell cycle regulation and signaling pathways.

Materials:

-

Cancer cell line (e.g., Calu-1 human lung carcinoma)

-

GGTI-298 Trifluoroacetate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p21, p27, CDK2, CDK4, phospho-Rb, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with GGTI-298 Trifluoroacetate (e.g., 15 µM) for a specified time (e.g., 48 hours).[10]

-

Lyse the cells in cold lysis buffer and quantify the protein concentration.[12]

-

Denature the protein lysates and separate them by SDS-PAGE.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again and add the chemiluminescent substrate.[14]

-

Visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

The primary mechanism of action of GGTI-298 involves the disruption of the Rho GTPase signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted pathway and the experimental workflow for its analysis.

Caption: The Rho GTPase cycle and the inhibitory action of GGTI-298.

Caption: Signaling pathway of GGTI-298-induced G0/G1 cell cycle arrest.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

GGTI-298 Trifluoroacetate is a valuable research tool for studying the roles of protein geranylgeranylation and Rho GTPase signaling in cellular processes and disease. Its ability to selectively inhibit GGTase-I and induce cell cycle arrest and apoptosis in cancer cells underscores its potential as a lead compound for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

- 1. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GGTI 298 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]

- 3. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular and Pharmacological Characterization of the Interaction between Human Geranylgeranyltransferase Type I and Ras-Related Protein Rap1B [mdpi.com]

- 9. Combination of the novel farnesyltransferase inhibitor RPR130401 and the geranylgeranyltransferase-1 inhibitor GGTI-298 disrupts MAP kinase activation and G(1)-S transition in Ki-Ras-overexpressing transformed adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. bio-rad.com [bio-rad.com]

- 14. ptglab.com [ptglab.com]

GGTI-298 Trifluoroacetate: An In-depth Technical Guide for Researchers

An Overview of a Potent Geranylgeranyltransferase I (GGTase I) Inhibitor

GGTI-298 Trifluoroacetate is a powerful and selective inhibitor of protein geranylgeranyltransferase I (GGTase I), an enzyme crucial for the post-translational modification of a variety of proteins essential for cell signaling, growth, and proliferation. This technical guide provides a comprehensive overview of GGTI-298, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of its effects on cellular pathways, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action

GGTI-298 is a peptidomimetic of the CAAX motif found at the C-terminus of GGTase I substrate proteins. By mimicking this motif, GGTI-298 competitively inhibits the binding of substrate proteins to GGTase I, thereby preventing their geranylgeranylation. This lipid modification is a crucial step for the proper localization and function of many key signaling proteins, most notably the Rho family of small GTPases (e.g., RhoA, Rac1, and Cdc42).

The inhibition of geranylgeranylation of these proteins by GGTI-298 leads to their mislocalization from the cell membrane to the cytosol, rendering them inactive.[1] The disruption of Rho GTPase signaling has profound downstream effects on the cell, including:

-

Cell Cycle Arrest: GGTI-298 treatment has been shown to cause a G0/G1 cell cycle arrest in numerous cancer cell lines.[2][3][4][5][6] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21(WAF1/CIP1).[3][6]

-

Induction of Apoptosis: By disrupting critical survival signals, GGTI-298 can induce programmed cell death in cancer cells.[2]

-

Inhibition of Cell Invasion and Migration: The Rho GTPases are key regulators of the actin cytoskeleton, and their inhibition by GGTI-298 impairs cancer cell motility, invasion, and metastasis.[1]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of GGTI-298 from various published studies.

Table 1: In Vitro Inhibitory Activity of GGTI-298

| Target/Process | Cell Line/System | IC50 Value | Reference(s) |

| Rap1A Processing | In vivo | 3 µM | [7][8] |

| Ha-Ras Processing | In vivo | > 20 µM | [7][8] |

| GGTase I Activity | In vitro | Not explicitly stated | |

| Cell Growth | A549 (Lung Carcinoma) | ~10 µM | [2] |

| Cell Growth | COLO 320DM (Colon Cancer) | Potent Inhibition | [1] |

| Cell Growth | Various Cancer Cell Lines | 10-50 µM | [9][10] |

Table 2: Effects of GGTI-298 on Cell Cycle and Apoptosis

| Effect | Cell Line | Concentration | Time Point | Result | Reference(s) |

| Cell Cycle Arrest | A549 | Not specified | Not specified | G0/G1 Block | [2] |

| Cell Cycle Arrest | Multiple Human Tumor Cells | Not specified | Not specified | G0/G1 Block | [3][6] |

| Apoptosis Induction | A549 | Not specified | Not specified | Apoptosis Induced | [2] |

| Apoptosis Induction | Primary Human Airway Smooth Muscle (HASM) | 20 µM | Up to 120 h | p53-dependent apoptosis | [11] |

Table 3: In Vivo Antitumor Efficacy of GGTI-298 Analogs

| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| P61A6 (GGTI analog) | Human pancreatic cancer xenograft in mice | Pancreatic Cancer | 1.16 mg/kg, i.p., 3 times/week | Significant suppression | [12] |

| P61A6 (GGTI analog) | Human pancreatic cancer xenograft in mice | Pancreatic Cancer | 1.16 mg/kg, i.p., once/week | Significant suppression | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by GGTI-298 and a typical experimental workflow for its study.

References

- 1. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Cellular Signaling: A Technical Guide to Geranylgeranyltransferase I

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein geranylgeranyltransferase type I (GGTase-I or PGGT1B) is a critical enzyme in the post-translational modification of a vast array of signaling proteins. By catalyzing the attachment of a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminus of target proteins, GGTase-I facilitates their proper subcellular localization and function. This lipidation is paramount for the activity of numerous proteins involved in fundamental cellular processes, including cell cycle progression, cytoskeletal organization, and vesicular trafficking. The dysregulation of GGTase-I activity and its substrates, particularly the Rho family of small GTPases, is intimately linked to the pathophysiology of numerous diseases, most notably cancer. Consequently, GGTase-I has emerged as a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the biological functions of GGTase-I, detailed experimental protocols for its study, and a summary of key quantitative data to aid in research and drug development endeavors.

Core Biological Functions of Geranylgeranyltransferase I

Geranylgeranyltransferase I is a heterodimeric enzyme composed of an alpha subunit, which it shares with farnesyltransferase (FTase), and a catalytic beta subunit.[1] The primary function of GGTase-I is to catalyze the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein.[2] In this motif, 'C' is the cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity of prenylation, with leucine (B10760876) often directing geranylgeranylation.[3]

This post-translational modification, known as geranylgeranylation, increases the hydrophobicity of the modified protein, promoting its association with cellular membranes.[4] This membrane localization is essential for the biological activity of many GGTase-I substrates, enabling their interaction with downstream effectors and participation in signaling cascades.

Key Substrates and Downstream Signaling Pathways

The most prominent substrates of GGTase-I are members of the Rho family of small GTPases, which include Rho, Rac, and Cdc42.[5] These proteins are master regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and cytokinesis.[6] By controlling the assembly and disassembly of actin filaments, Rho GTPases influence cell shape, motility, and the formation of cellular structures like stress fibers and lamellipodia.

The activation state of Rho GTPases is governed by a cycle of GTP binding (active) and hydrolysis (inactive). GGTase-I-mediated geranylgeranylation is a prerequisite for their interaction with regulatory proteins, such as guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs), and for their localization to the plasma membrane where they encounter their downstream effectors.[7]

// Nodes Extracellular_Signal [label="Extracellular Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GEF [label="GEF\n(Guanine Nucleotide\nExchange Factor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rho_GDP [label="Rho-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rho_GTP [label="Rho-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GGTase_I [label="GGTase-I", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GGPP [label="GGPP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Rho_GDP_GG [label="Geranylgeranylated\nRho-GDP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GAP [label="GAP\n(GTPase Activating\nProtein)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effector [label="Downstream Effector\n(e.g., ROCK, PAK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytoskeletal_Rearrangement [label="Cytoskeletal Rearrangement\n(Actin Polymerization,\nStress Fiber Formation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Migration, Adhesion,\nProliferation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Extracellular_Signal -> Receptor [label="Binds"]; Receptor -> GEF [label="Activates"]; GGPP -> GGTase_I [label="Substrate"]; Rho_GDP -> GGTase_I [label="Substrate"]; GGTase_I -> Rho_GDP_GG [label="Catalyzes\nGeranylgeranylation"]; GEF -> Rho_GDP_GG [label="Promotes\nGDP/GTP Exchange"]; Rho_GDP_GG -> Rho_GTP [style=invis]; // for layout edge [dir=back]; Rho_GTP -> Rho_GDP_GG [label="GDP"]; edge [dir=forward]; Rho_GTP -> Effector [label="Activates"]; Effector -> Cytoskeletal_Rearrangement [label="Leads to"]; Cytoskeletal_Rearrangement -> Cellular_Response [label="Results in"]; Rho_GTP -> GAP [label="Interacts with"]; GAP -> Rho_GDP_GG [label="Stimulates\nGTP Hydrolysis"];

// Invisible edges for alignment GEF -> GAP [style=invis]; } END_DOT Figure 1: Simplified schematic of the Rho GTPase signaling pathway highlighting the role of GGTase-I.

Role in Disease

Given the central role of Rho GTPases in cell proliferation and migration, it is not surprising that dysregulation of GGTase-I activity is implicated in cancer.[5] Overexpression of GGTase-I and its substrates is observed in various tumors, and increased geranylgeranylation is associated with enhanced metastatic potential.[8] Inhibition of GGTase-I has been shown to induce cell cycle arrest and apoptosis in cancer cell lines and reduce tumor growth in preclinical models.[9]

Beyond cancer, GGTase-I is also being investigated as a therapeutic target in other diseases, including inflammatory disorders and neurodegenerative diseases.[10]

Quantitative Data on GGTase-I Activity and Inhibition

The following tables summarize key quantitative data for GGTase-I, providing a valuable resource for researchers designing experiments and evaluating potential inhibitors.

Enzyme Kinetic Parameters

| Substrate | Organism/Enzyme Source | Km | Reference |

| Geranylgeranyl Pyrophosphate (GGPP) | Recombinant Mammalian | 15 nM | [11] |

| Dansyl-GCVLL (peptide substrate) | Recombinant | 5 µM | [10] |

| Geranylgeranyl Pyrophosphate (GGPP) | Recombinant | 800 nM | [10] |

Table 1: Michaelis-Menten constants (Km) for GGTase-I substrates.

Inhibitor Potency

| Inhibitor | Type | Target | IC50 | Ki | Reference |

| GGTI-298 | Peptidomimetic | GGTase-I | - | - | [10] |

| GGTI-2151 | Peptidomimetic | GGTase-I | 44 nM | - | [12] |

| GGTI-2151 | Peptidomimetic | FTase | 10,000 nM | - | [12] |

| GGTI-2418 | Peptidomimetic | GGTase-I | 9.5 nM | 4.4 nM | [13] |

| GGTI-2418 | Peptidomimetic | FTase | 53 µM | - | [13] |

| P3-E5 | Non-peptidomimetic | GGTase-I | 313 nM | - | [9] |

| P5-H6 | Non-peptidomimetic | GGTase-I | 466 nM | - | [9] |

| BMS-214,662 | FTI | GGTase-I | 1.9-2.3 µM | - | [5] |

| L-778,123 | DPI | GGTase-I | 98-100 nM | - | [5] |

| CVFL | Peptidomimetic | GGTase-I | - | 200 nM | [10] |

| 3-aza-GGPP | Isoprenoid analog | GGTase-I | - | 15 nM | [11] |

| Cys-Val-Phe-Leu | Tetrapeptide | GGTase-I | - | 50 nM | [11] |

Table 2: In vitro inhibitory constants (IC50 and Ki) for selected GGTase-I inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GGTase-I function.

In Vitro GGTase-I Activity Assay (Filter-Binding Method)

This protocol describes a common method to measure the in vitro activity of GGTase-I by quantifying the incorporation of radiolabeled geranylgeranyl pyrophosphate ([3H]GGPP) into a protein substrate.[2]

Materials:

-

Purified recombinant GGTase-I

-

[3H]Geranylgeranyl pyrophosphate ([3H]GGPP)

-

Recombinant protein substrate with a CaaX box (e.g., H-Ras-CVLL)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Stop Solution: 1 M HCl

-

Scintillation fluid

-

Glass fiber filters

-

Filter manifold apparatus

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of the protein substrate (e.g., 1 µM), and varying concentrations of [3H]GGPP.

-

Initiate the reaction by adding purified GGTase-I (e.g., 50 nM).

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Spot the reaction mixture onto glass fiber filters.

-

Wash the filters three times with 5% trichloroacetic acid (TCA) to remove unincorporated [3H]GGPP.

-

Wash the filters once with ethanol.

-

Dry the filters completely.

-

Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The amount of incorporated [3H]GGPP is proportional to the GGTase-I activity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, Protein Substrate, [3H]GGPP)"]; Add_Enzyme [label="Initiate Reaction\n(Add GGTase-I)"]; Incubate [label="Incubate at 37°C"]; Stop_Reaction [label="Stop Reaction\n(Add 1M HCl)"]; Filter [label="Spot onto Glass Fiber Filters"]; Wash_TCA [label="Wash with 5% TCA (3x)"]; Wash_Ethanol [label="Wash with Ethanol (1x)"]; Dry [label="Dry Filters"]; Scintillation [label="Add Scintillation Fluid"]; Measure [label="Measure Radioactivity\n(Scintillation Counter)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Mixture; Prepare_Mixture -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Filter; Filter -> Wash_TCA; Wash_TCA -> Wash_Ethanol; Wash_Ethanol -> Dry; Dry -> Scintillation; Scintillation -> Measure; Measure -> End; } END_DOT Figure 2: Workflow for an in vitro GGTase-I filter-binding assay.

Cellular Assay for Protein Geranylgeranylation (Western Blot Mobility Shift)

This protocol assesses the geranylgeranylation status of a specific protein in cultured cells by observing its electrophoretic mobility shift on a Western blot. Unprenylated proteins typically migrate slower than their prenylated counterparts.[2]

Materials:

-

Cultured cells

-

GGTase-I inhibitor (GGTI) or vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with the desired concentrations of GGTI or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody specific to the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The appearance of a higher molecular weight band or an increase in its intensity in GGTI-treated samples indicates the accumulation of the unprenylated form of the protein.

Conclusion and Future Directions

Geranylgeranyltransferase I stands as a pivotal enzyme in cellular signaling, with its activity being indispensable for the function of a multitude of proteins, most notably the Rho family of GTPases. The intricate involvement of GGTase-I in fundamental cellular processes and its dysregulation in diseases like cancer have solidified its position as a prime target for drug discovery. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of GGTase-I biology and to develop novel therapeutic strategies targeting this crucial enzyme. Future research will likely focus on the development of more specific and potent GGTase-I inhibitors, the elucidation of the full spectrum of GGTase-I substrates, and a deeper understanding of the nuanced roles of geranylgeranylation in health and disease.

References

- 1. lornajane.net [lornajane.net]

- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medium.com [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Role of Protein Geranylgeranylation in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein geranylgeranylation is a critical post-translational lipid modification essential for the function of a wide array of signaling proteins. This process involves the covalent attachment of a 20-carbon geranylgeranyl isoprenoid to cysteine residues at the C-terminus of target proteins. This modification is crucial for anchoring these proteins to cellular membranes, a prerequisite for their participation in signal transduction cascades. Key protein families, including the Rho, Rac, and Rab GTPases, depend on geranylgeranylation for their biological activity. Consequently, this pathway plays a fundamental role in regulating cellular processes such as cytoskeletal organization, cell proliferation, survival, and vesicular trafficking. Aberrant geranylgeranylation signaling is implicated in numerous diseases, most notably cancer and inflammatory disorders, making the enzymes of this pathway attractive targets for therapeutic intervention. This document provides an in-depth overview of the mechanisms of protein geranylgeranylation, its role in key signaling pathways, its disease implications, and detailed experimental protocols for its study.

The Core Mechanism of Protein Geranylgeranylation

Protein geranylgeranylation is a multi-step enzymatic process that falls under the broader category of prenylation.[1] The lipid donor for this modification is geranylgeranyl pyrophosphate (GGPP), which is synthesized through the mevalonate (B85504) pathway.[1][2] Two primary enzymes catalyze the transfer of the geranylgeranyl moiety from GGPP to the target protein.

-

Geranylgeranyltransferase I (GGTase-I or PGGT-1) : This enzyme attaches a single geranylgeranyl group to proteins that terminate in a C-terminal "CaaL box" consensus sequence, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'L' is leucine.[1][3]

-

Rab Geranylgeranyltransferase (GGTase-II or RabGGTase) : This enzyme typically adds two geranylgeranyl groups to two cysteine residues in Rab GTPases, which have C-terminal motifs like -CXC or -XXCC.[1] The activity of RabGGTase is uniquely dependent on an accessory protein known as the Rab Escort Protein (REP), which presents the Rab protein to the enzyme.[4][5]

The attachment of the hydrophobic geranylgeranyl group acts as a membrane anchor, facilitating the translocation of otherwise soluble signaling proteins from the cytosol to cellular membranes, thereby enabling their activation and interaction with downstream effectors.[2][6]

Central Role in Cellular Signaling Pathways

Geranylgeranylation is indispensable for the function of small GTPases, which act as molecular switches in a multitude of signaling pathways.[7][8]

Rho Family GTPases (Rho, Rac, Cdc42)

The Rho family of GTPases are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[8][9] Geranylgeranylation is required for their localization to the plasma membrane, where they can be activated by Guanine Nucleotide Exchange Factors (GEFs) to a GTP-bound state.[7] In their active state, they bind to downstream effectors to initiate signaling cascades.

-

RhoA primarily regulates the formation of stress fibers and focal adhesions through effectors like Rho-associated kinase (ROCK).[6]

-

Rac1 is involved in the formation of lamellipodia and membrane ruffles, which are essential for cell motility.[10]

-

Cdc42 controls the formation of filopodia and contributes to establishing cell polarity.[8]

Inhibition of Rho GTPase geranylgeranylation prevents their membrane association, trapping them in an inactive state in the cytosol and thereby blocking their downstream signaling.[6][9]

Rab Family GTPases

Rab GTPases constitute the largest family of small GTPases and are central to regulating vesicular transport between organelles.[11] They control vesicle budding, motility, and fusion. The double geranylgeranyl modification catalyzed by RabGGTase is critical for their stable association with specific membranes.[11] Once on a membrane, Rabs recruit effector proteins, such as tethering factors and motor proteins, to ensure the specificity and directionality of intracellular trafficking. The Rab cycle involves activation by GEFs on donor membranes, effector binding, subsequent inactivation by GAPs on target membranes, and recycling back to the cytosol by Guanine Nucleotide Dissociation Inhibitors (GDIs).[11]

Geranylgeranylation in Disease and as a Therapeutic Target

Given its control over fundamental cellular processes, dysregulation of protein geranylgeranylation is linked to several pathologies, particularly cancer.

-

Cancer : Many geranylgeranylated proteins, including RhoA, RhoC, Rac1, and Cdc42, are implicated in tumor progression, metastasis, and survival.[6][12] Their overexpression or hyperactivation is common in various cancers. Therefore, inhibiting geranylgeranylation has emerged as a promising anti-cancer strategy.[12][13] GGTase-I inhibitors (GGTIs) and inhibitors of upstream enzymes like GGDPS have shown efficacy in preclinical models by inducing cell cycle arrest (typically G1), promoting apoptosis, and reducing cell migration.[14][15][16]

-

Inflammatory and Autoimmune Diseases : Geranylgeranylation is vital for T-cell migration and function.[9] It is required for chemokine receptor signaling, which guides T-cells to sites of inflammation.[17][18] Inhibition of this pathway can impair T-cell trafficking and effector functions, suggesting a therapeutic potential for diseases like multiple sclerosis and rheumatoid arthritis.[9][15]

Data Presentation: Effects of Geranylgeranylation Pathway Inhibitors

The following tables summarize quantitative data on the effects of inhibiting protein geranylgeranylation.

Table 1: IC₅₀ Values of Selected Geranylgeranylation Pathway Inhibitors

| Inhibitor | Target Enzyme | In Vitro IC₅₀ | Cell Line / Context | Reference |

|---|---|---|---|---|

| DGBP | GGDPS | ~200 nM | Purified enzyme | [13] |

| GGTI-298 | GGTase-I | - | Used to inhibit GGTase-I activity in lymphoma cells | [14][16] |

| FTI-277 | FTase | - | Used as a control to show specificity for geranylgeranylation effects | [14][16] |

| Lovastatin | HMG-CoA Reductase | - | Depletes both FPP and GGPP pools |[14][16] |

Note: Specific IC₅₀ values for GGTIs in cellular assays are highly dependent on the cell line and assay conditions and are often reported as effective concentrations.

Table 2: Cellular Effects of Inhibiting Protein Geranylgeranylation

| Cellular Process | Observation | Model System | Key Proteins Affected | Reference(s) |

|---|---|---|---|---|

| Cell Viability | Dose- and time-dependent reduction | Lymphoma cell lines | - | [14] |

| Apoptosis | Induction of apoptosis via Mcl-1 reduction and caspase-3 activation | Lymphoma cells | Mcl-1 | [14][16] |

| Cell Cycle | G1 phase arrest | Lymphoma, Myeloma, Lung Adenocarcinoma | RhoA, Rac1, Cdc42 | [10][16] |

| Cell Migration | Reduced capacity of T-cells to traffic | T-cells (EAE model) | RhoA | [9] |

| Proliferation | Inhibition of proliferation | Myeloma cells | Rac1 | [10] |

| Mitosis | Impaired progression through M-phase | Breast cancer cells | YAP, Kinetochore/Centromere genes |[19] |

Experimental Protocols for Studying Protein Geranylgeranylation

Several well-established methods are used to measure protein geranylgeranylation and the effects of inhibitors.[20][21][22][23]

In Vitro Geranylgeranylation Assay

This assay directly measures the enzymatic transfer of a radiolabeled geranylgeranyl group to a target protein.

Objective : To determine if a protein is a direct substrate for a geranylgeranyltransferase in a cell-free system.

Methodology :

-

Reaction Mixture Preparation : In a microcentrifuge tube, combine the following components:

-

Purified recombinant target protein (e.g., GST-RhoA).

-

Purified recombinant GGTase-I or RabGGTase/REP complex.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT).

-

[³H]GGPP (as the lipid donor).

-

-

Incubation : Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination : Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis :

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detect the incorporation of [³H]GGPP into the target protein via autoradiography or by using a TLC linear analyzer.[24][25]

-

Perform a parallel Western blot to confirm the presence of the target protein.

-

Cellular Protein Geranylgeranylation Assessment via Subcellular Fractionation

This method assesses geranylgeranylation in intact cells by observing the protein's translocation from the soluble cytosolic fraction to the insoluble membrane fraction. Inhibition of geranylgeranylation causes the protein to accumulate in the cytosol.

Objective : To determine the prenylation status of a protein in vivo by analyzing its subcellular localization.

Methodology :

-

Cell Culture and Treatment : Culture cells to ~80% confluency. Treat with a GGTase inhibitor (e.g., GGTI-298) or a vehicle control for an appropriate time (e.g., 24-48 hours).

-

Cell Lysis : Harvest cells and resuspend in a hypotonic lysis buffer (without detergents). Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Fractionation :

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube.

-

Perform high-speed ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

-

Sample Preparation : Carefully collect the supernatant (cytosolic fraction). Resuspend the pellet (membrane fraction) in a buffer containing a mild detergent (e.g., Triton X-100 or RIPA buffer).

-

Analysis :

-

Normalize protein concentrations for both fractions using a BCA or Bradford assay.

-

Analyze equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

An increase in the protein signal in the cytosolic fraction of inhibitor-treated cells indicates a loss of geranylgeranylation.

-

Conclusion and Future Directions

Protein geranylgeranylation is a cornerstone of cellular signaling, enabling the proper localization and function of numerous key regulatory proteins. Its fundamental role in processes that are often hijacked in disease, such as cell proliferation and migration, has solidified the geranylgeranylation pathway as a high-value target for drug development. The ongoing development of specific and potent inhibitors of GGTase-I and other pathway enzymes holds significant promise for new therapeutic strategies against cancer and inflammatory diseases. Future research will likely focus on identifying the specific geranylgeranylated proteins that are critical for different disease states, which will enable the development of more targeted therapies and help overcome potential resistance mechanisms.

References

- 1. Geranylgeranylation - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibitors of protein: geranylgeranyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Rab geranylgeranylation: formation of the catalytic ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rab geranylgeranyltransferase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho family of GTPases - Wikipedia [en.wikipedia.org]

- 9. Geranylgeranylation but not GTP-loading of Rho GTPases determines T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geranylgeranylated proteins are involved in the regulation of myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rab GTPases and their interacting protein partners: Structural insights into Rab functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Frontiers | A Requirement of Protein Geranylgeranylation for Chemokine Receptor Signaling and Th17 Cell Function in an Animal Model of Multiple Sclerosis [frontiersin.org]

- 18. A Requirement of Protein Geranylgeranylation for Chemokine Receptor Signaling and Th17 Cell Function in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Geranylgeranylation signaling promotes breast cancer cell mitosis via the YAP-activated transcription of kinetochore/centromere genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]

- 22. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 23. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of GGTI-298 Trifluoroacetate on Rho Family GTPases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GGTI-298 trifluoroacetate (B77799) is a potent and selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I), a critical enzyme in the post-translational modification of many small GTPases, including the Rho family. By preventing the attachment of a geranylgeranyl lipid anchor, GGTI-298 disrupts the proper subcellular localization and function of these key signaling proteins. This guide provides a comprehensive technical overview of the mechanism of action of GGTI-298, its quantitative effects on Rho family GTPases, detailed experimental protocols for studying these effects, and visualizations of the involved signaling pathways.

Introduction: The Role of Rho GTPases and Prenylation

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of a wide array of cellular processes. These include actin cytoskeleton organization, cell polarity, cell migration, and cell cycle progression. Their activity is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state). For Rho GTPases to function correctly, they must undergo post-translational modification by the addition of a lipid group, a process known as prenylation. This lipid anchor facilitates their association with cellular membranes, where they interact with their downstream effectors.

Geranylgeranylation is a specific type of prenylation where a 20-carbon geranylgeranyl pyrophosphate (GGPP) is attached to the C-terminal CAAX motif of the target protein. This reaction is catalyzed by the enzyme Geranylgeranyltransferase I (GGTase I). Many members of the Rho family, including RhoA, Rac1, and Cdc42, are substrates for GGTase I.

Mechanism of Action of GGTI-298 Trifluoroacetate

GGTI-298 is a CAAZ peptidomimetic that acts as a competitive inhibitor of GGTase I. It mimics the CAAX motif of GGTase I substrates, binding to the active site of the enzyme and preventing it from geranylgeranylating its natural targets. The trifluoroacetate salt form of GGTI-298 is a stable and biologically active version of the compound.

By inhibiting GGTase I, GGTI-298 prevents the geranylgeranylation of Rho family GTPases. This leads to the accumulation of unprenylated, cytosolic forms of these proteins, rendering them unable to localize to the plasma membrane and interact with their downstream effectors. This disruption of Rho GTPase signaling is the primary mechanism through which GGTI-298 exerts its cellular effects.

Quantitative Data on GGTI-298 Activity

The inhibitory potency of GGTI-298 has been quantified in various studies. The following tables summarize the key quantitative data regarding its effects on GGTase I and its selectivity.

| Target Enzyme | Substrate | IC50 Value | Reference |

| Geranylgeranyltransferase I (GGTase I) | Rap1A | 3 µM | [1][2] |

| Farnesyltransferase (FTase) | Ha-Ras | > 10 µM | [2][3] |

Note: While specific IC50 values for the inhibition of Rac1 and Cdc42 geranylgeranylation by GGTI-298 are not extensively reported, Rap1A is a well-established GGTase I substrate, and its inhibition is a strong indicator of the compound's potency against other GGTase I substrates like RhoA, Rac1, and Cdc42.

| Cellular Effect | Cell Line | Parameter | Value | Reference |

| Inhibition of Cell Growth | Adrenocortical Cells | IC50 | 11 µM | [4] |

| Inhibition of Cell Proliferation | A549 (Lung Carcinoma) | - | Induces G0-G1 block | [2] |

| Inhibition of Cell Invasion & Migration | COLO 320CM (Colon Cancer) | - | Inhibits | [2] |

| Synergistic Inhibition of Proliferation (with Gefitinib) | HCC827 and A549 (NSCLC) | Combination Index | <1 | [5] |

Signaling Pathways and Experimental Workflows

Rho GTPase Signaling and Inhibition by GGTI-298

The following diagram illustrates the general mechanism of Rho GTPase activation and signaling, and the point of intervention for GGTI-298.

Experimental Workflow for Assessing GGTI-298 Effects

This diagram outlines a typical experimental workflow to investigate the impact of GGTI-298 on Rho GTPase function and cellular phenotypes.

Detailed Experimental Protocols

Western Blot Analysis of Rho GTPase Prenylation Status

This protocol is used to qualitatively assess the inhibition of geranylgeranylation by observing the mobility shift of Rho GTPases on an SDS-PAGE gel. Unprenylated proteins migrate slower than their prenylated counterparts.

Materials:

-

Cells of interest

-

GGTI-298 Trifluoroacetate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 12-15% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against RhoA, Rac1, Cdc42

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of GGTI-298 (e.g., 1-20 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against RhoA, Rac1, or Cdc42 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system. A shift to a higher molecular weight indicates the accumulation of the unprenylated form of the GTPase.

RhoA Activation (Pull-Down) Assay

This assay measures the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

Cells treated with GGTI-298 as described above.

-

RhoA Activation Assay Kit (containing Rhotekin-RBD beads)

-

Lysis/Wash Buffer (provided in the kit)

-

GTPγS (positive control) and GDP (negative control)

-

Primary antibody against RhoA

Procedure:

-

Cell Lysis: Lyse the treated cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Affinity Precipitation: Incubate equal amounts of protein lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically pull down the active, GTP-bound RhoA.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-RhoA antibody. A decrease in the amount of pulled-down RhoA in GGTI-298 treated cells indicates reduced RhoA activity.

In Vitro Invasion Assay (Modified Boyden Chamber)

This assay quantifies the ability of cells to invade through a basement membrane matrix, a process often regulated by Rho GTPases.

Materials:

-

Cells of interest

-

GGTI-298 Trifluoroacetate

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Matrigel (or other basement membrane extract)

-

Serum-free and serum-containing media

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Chamber Preparation: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Pre-treat cells with GGTI-298 or vehicle for a specified time. Resuspend the cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Staining: Fix and stain the invading cells on the bottom surface of the insert with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion. A decrease in the number of stained cells in GGTI-298 treated samples indicates inhibition of invasion.

Immunofluorescence Staining for Cytoskeletal Changes

This protocol allows for the visualization of changes in the actin cytoskeleton, such as the formation of stress fibers, lamellipodia, and filopodia, which are regulated by Rho GTPases.

Materials:

-

Cells grown on coverslips

-

GGTI-298 Trifluoroacetate

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining)

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with GGTI-298 or vehicle.

-

Fixation: Fix the cells with 4% PFA for 10-15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Blocking: Block non-specific binding sites with a blocking solution for 30-60 minutes.

-

Staining: Incubate the cells with fluorescently-labeled phalloidin and DAPI for 1 hour at room temperature.

-

Mounting: Wash the coverslips and mount them onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Look for changes in actin stress fibers (regulated by RhoA), lamellipodia (regulated by Rac1), and filopodia (regulated by Cdc42) in response to GGTI-298 treatment.

Conclusion and Future Directions

GGTI-298 trifluoroacetate is a valuable tool for studying the roles of Rho family GTPases in various cellular processes. Its ability to selectively inhibit GGTase I provides a specific means to disrupt the function of geranylgeranylated proteins. The data and protocols presented in this guide offer a solid foundation for researchers to investigate the effects of this compound in their specific areas of interest.

Future research could focus on elucidating the precise IC50 values of GGTI-298 for the geranylgeranylation of individual Rho family members, further dissecting the downstream signaling pathways affected by the inhibition of Rac1 and Cdc42, and exploring the therapeutic potential of GGTI-298 in diseases where Rho GTPase signaling is dysregulated, such as cancer.[6] The synergistic effects observed with other anti-cancer agents suggest promising avenues for combination therapies.[5] As our understanding of the intricate roles of Rho GTPases continues to grow, so too will the utility of specific inhibitors like GGTI-298 in both basic research and drug development.

References

- 1. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GGTI 298 (2430) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p21(WAF1/CIP1) is upregulated by the geranylgeranyltransferase I inhibitor GGTI-298 through a transforming growth factor beta- and Sp1-responsive element: involvement of the small GTPase rhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Protein Prenylation of GTPases Alters Endothelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction by GGTI-298 Trifluoroacetate in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms and experimental evidence supporting the induction of apoptosis in cancer cells by GGTI-298 Trifluoroacetate. GGTI-298 is a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of small GTPases, which are critical for various cellular processes including proliferation, survival, and migration. By disrupting these pathways, GGTI-298 effectively triggers programmed cell death in a range of cancer cell lines.

Core Mechanism of Action

GGTI-298 is a CAAX peptidomimetic that selectively targets GGTase I, preventing the attachment of geranylgeranyl pyrophosphate to the C-terminal cysteine of target proteins.[1][2][3] This inhibition disrupts the proper localization and function of key signaling molecules, most notably Rho family GTPases (e.g., RhoA, Rac, and Rap1A).[4][5][6][7] The disruption of these signaling cascades culminates in cell cycle arrest and the activation of apoptotic pathways.

Key Signaling Pathways and Cellular Effects

The antitumor activity of GGTI-298 is mediated through the modulation of several critical signaling pathways:

-

Cell Cycle Arrest: GGTI-298 consistently induces a G0/G1 phase cell cycle block in various human tumor cells.[1][2][8][9][10][11] This arrest is a crucial prerequisite for the subsequent induction of apoptosis. The mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p15, and the subsequent inhibition of CDK2 and CDK4 activity.[9][10][12] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), a critical step for the G1/S transition.[9][10] Interestingly, the induction of p21 appears to be independent of p53 status in some cell lines.[1][11]

-

Inhibition of Pro-Survival Pathways: GGTI-298 has been shown to suppress the activity of pro-survival signaling pathways, including the PI3K/AKT and EGFR pathways.[4][13][14] The inhibition of RhoA activity by GGTI-298 can lead to reduced phosphorylation of EGFR, thereby dampening downstream signaling through AKT.[4][13]

-

Induction of Apoptosis: The culmination of cell cycle arrest and inhibition of survival signals is the induction of apoptosis. This has been demonstrated through various experimental methods, including DAPI staining, TUNEL assays, DNA fragmentation assays, and flow cytometry using Annexin V.[8] The apoptotic response is linked to the inhibition of geranylgeranylated proteins, as the effect can be rescued by the addition of geranylgeraniol.[5][8] In some contexts, GGTI-298 can also enhance the apoptotic effects of other anticancer agents like gefitinib (B1684475) and TRAIL.[4][13][15]

Quantitative Data on GGTI-298 Activity

The following tables summarize the quantitative data available on the efficacy of GGTI-298 in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (Growth Inhibition) | A549 (Lung Carcinoma) | 10 µM | [1] |

| IC50 (Inhibition of Protein Processing) | Rap1A | 3 µM | [2][3][15][16] |

| Ha-Ras | > 10 µM | [2][16] | |

| Ha-Ras | > 20 µM | [3][15] | |

| Growth Inhibition | LNCaP (Prostate Cancer) | 45% at 10 µM | [12] |

| PC3 (Prostate Cancer) | 37% at 10 µM | [12] | |

| DU145 (Prostate Cancer) | 44% at 10 µM | [12] |

| Cell Line | Treatment | Apoptosis Induction | Reference |

| HCC827 (NSCLC) | Gefitinib vs. Gefitinib + GGTI-298 | 18.3% vs. 48.3% | [13] |

| A549 (NSCLC) | Gefitinib vs. Gefitinib + GGTI-298 | 12% vs. 39.7% | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., A549, Calu-1, HCC827, COLO 320DM) are cultured in appropriate media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

GGTI-298 Preparation: GGTI-298 Trifluoroacetate is dissolved in DMSO to prepare a stock solution (e.g., 25 mM or 100 mg/mL).[2][9] The stock solution is then diluted in culture medium to the desired final concentration for treating the cells. For in vivo studies, the compound can be formulated in carriers like corn oil or a mixture of DMSO, PEG300, Tween80, and ddH2O.[9]

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of GGTI-298 or vehicle control (DMSO). The incubation time varies depending on the assay, typically ranging from 24 to 120 hours.[9][17]

Apoptosis Assays

-

DAPI Staining: To visualize nuclear morphology changes characteristic of apoptosis (chromatin condensation and nuclear fragmentation), cells are fixed, permeabilized, and stained with 4',6-diamidino-2-phenylindole (DAPI). Stained nuclei are then observed under a fluorescence microscope.

-

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed and permeabilized, followed by incubation with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. The incorporated dUTP is then visualized by fluorescence microscopy or flow cytometry.

-

DNA Fragmentation Assay: Apoptotic cells exhibit cleavage of genomic DNA into internucleosomal fragments. This can be visualized by extracting DNA from treated and untreated cells and running it on an agarose (B213101) gel. A characteristic "ladder" pattern indicates apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in early apoptotic cells, and with PI, a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

Western Blotting

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., HEPES lysis buffer or RIPA buffer) containing protease and phosphatase inhibitors.[6][9]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., p21, p15, CDK2, CDK4, phospho-Rb, RhoA, phospho-EGFR, phospho-AKT, caspases, Bcl-2 family proteins). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GGTI-298 and a typical experimental workflow for studying its effects.

Caption: Mechanism of GGTI-298 induced apoptosis.

Caption: Experimental workflow for GGTI-298 studies.

Conclusion

GGTI-298 Trifluoroacetate represents a promising therapeutic agent that induces apoptosis in cancer cells through a well-defined mechanism of action. By inhibiting GGTase I, it disrupts the function of critical small GTPases, leading to G0/G1 cell cycle arrest and the suppression of key pro-survival signaling pathways. The data strongly support its potential as a standalone or combination therapy in oncology. Further research is warranted to fully elucidate its clinical efficacy and to identify predictive biomarkers for patient stratification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]